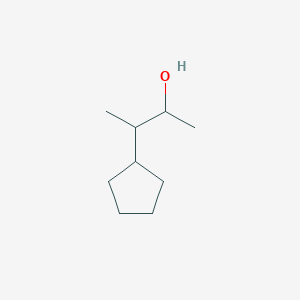

3-Cyclopentylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3-cyclopentylbutan-2-ol |

InChI |

InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |

InChI Key |

KSKLXIKBXIDTOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCC1)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopentylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-cyclopentylbutan-2-ol, a secondary alcohol with potential applications in medicinal chemistry and materials science. This document outlines viable synthetic routes, detailed experimental protocols, and expected analytical data to support researchers in the successful preparation and characterization of this compound.

Retrosynthetic Analysis and Synthesis Pathways

The synthesis of this compound can be approached through a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1][2] Two primary retrosynthetic disconnections are considered the most plausible routes:

-

Pathway A: Disconnection of the C2-C3 bond suggests a reaction between a cyclopentyl Grignard reagent and butanal.

-

Pathway B: Disconnection of the C3-cyclopentyl bond points to a reaction between an ethyl Grignard reagent and cyclopentylacetaldehyde.

Both pathways are chemically sound; however, Pathway A is often preferred due to the commercial availability and stability of the starting materials, cyclopentyl bromide (for the Grignard reagent) and butanal.

Experimental Protocol: Grignard Synthesis of this compound (Pathway A)

This section details the experimental procedure for the synthesis of this compound via the reaction of cyclopentylmagnesium bromide with butanal.

2.1. Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Sigma-Aldrich |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.90 g (0.10 mol) | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Sigma-Aldrich |

| Butanal | C₄H₈O | 72.11 | 7.21 g (0.10 mol) | Sigma-Aldrich |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

Equipment: 500 mL three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator. All glassware must be oven-dried prior to use to ensure anhydrous conditions.

2.2. Procedure

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

Place the magnesium turnings in the 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flushed with dry nitrogen or argon.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the cyclopentyl bromide in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly turbid.

Step 2: Reaction with Butanal

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the butanal in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate magnesium alkoxide and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine all the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 1H, -CHOH), 1.8-2.0 (m, 1H, cyclopentyl-CH), 1.4-1.7 (m, 9H, cyclopentyl-CH₂ and -CH(CH₃)-), 1.1-1.2 (d, 3H, -CH(OH)CH₃), 0.8-0.9 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 72-75 (-CHOH), 45-48 (cyclopentyl-CH), 30-33 (cyclopentyl-CH₂), 25-28 (cyclopentyl-CH₂), 20-23 (-CH(OH)CH₃), 10-14 (-CH₂CH₃) |

| IR (thin film, cm⁻¹) | 3400-3200 (broad, O-H stretch), 2960-2850 (C-H stretch), 1450 (C-H bend), 1100 (C-O stretch) |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the Grignard synthesis of this compound.

References

Technical Guide: 3-Cyclopentylbutan-2-ol (CAS No. 1500751-62-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopentylbutan-2-ol, a secondary alcohol of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively documented in publicly available literature, this document extrapolates its potential significance based on the well-established roles of cyclopentyl moieties and secondary alcohol functionalities in pharmacologically active agents. This guide covers the physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a discussion of potential biological activities to stimulate further research and application in drug development.

Introduction

The quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a cornerstone of modern drug discovery. The incorporation of alicyclic rings, such as the cyclopentyl group, into drug candidates is a recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the secondary alcohol functional group is a common feature in a vast array of therapeutic agents, often playing a crucial role in target engagement through hydrogen bonding. This compound, with its combination of these two key structural motifs, represents a valuable, yet underexplored, building block for the synthesis of new chemical entities with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry and for preliminary assessment in drug design protocols.

| Property | Value | Source |

| CAS Number | 1500751-62-1 | PubChem |

| Molecular Formula | C₉H₁₈O | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(C(C)O)C1CCCC1 | PubChem |

| Calculated LogP | 2.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound

Synthesis via Reduction of 3-Cyclopentyl-2-butanone

This approach involves the synthesis of the precursor ketone, 3-cyclopentyl-2-butanone, followed by its reduction to the desired secondary alcohol.

Experimental Protocol:

Step 1: Synthesis of 3-Cyclopentyl-2-butanone

-

Reaction: The synthesis can be achieved via the acylation of cyclopentylmagnesium bromide with acetyl chloride or through the oxidation of 3-cyclopentyl-2-butene. A more direct approach could involve the reaction of cyclopentyl Grignard reagent with 2-chlorobutan-2-one, though this specific reaction may require optimization. A plausible method involves the reaction of cyclopentyl magnesium bromide with propanal to yield 1-cyclopentylpropan-1-ol, followed by oxidation to 1-cyclopentylpropan-1-one, and subsequent methylation.

-

Procedure (Illustrative): To a solution of cyclopentylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C is added acetyl chloride (1.0 eq.) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-cyclopentyl-2-butanone.

Step 2: Reduction of 3-Cyclopentyl-2-butanone to this compound

-

Reaction: The reduction of the ketone to the secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Procedure: To a solution of 3-cyclopentyl-2-butanone (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) portion-wise. The reaction mixture is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be further purified by distillation or column chromatography if necessary.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol:

-

Reaction: The reaction of ethylmagnesium bromide with cyclopentylacetaldehyde would yield this compound.

-

Procedure: To a solution of cyclopentylacetaldehyde (1.0 eq.) in anhydrous diethyl ether at 0 °C is added a solution of ethylmagnesium bromide (1.2 eq.) in diethyl ether dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

Given the absence of specific biological data for this compound, its potential pharmacological profile can be inferred from structurally related molecules. The cyclopentyl group is a common motif in antiviral drugs (e.g., carbocyclic nucleoside analogs) and other therapeutic agents where it can enhance binding to hydrophobic pockets of target proteins. Secondary alcohols are known to participate in hydrogen bonding interactions with enzyme active sites or receptors.

Hypothetical Biological Roles:

-

Antiviral Activity: The carbocyclic nature of the cyclopentyl group mimics the ribose sugar in nucleosides. It is plausible that this compound could serve as a scaffold for the development of novel antiviral agents that inhibit viral polymerases or other key enzymes.

-

Enzyme Inhibition: The molecule could potentially act as an inhibitor of various enzymes, such as kinases or proteases, where the cyclopentyl group can occupy a hydrophobic pocket and the hydroxyl group can form a key hydrogen bond with the active site.

-

Modulation of Cellular Signaling: Based on the activities of other small molecule drugs containing similar structural features, this compound or its derivatives could potentially modulate signaling pathways involved in inflammation, cell proliferation, or metabolic regulation.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and evaluation of this compound.

Hypothetical Signaling Pathway Modulation

The following diagram depicts a hypothetical scenario where a derivative of this compound acts as an inhibitor of a generic kinase signaling pathway, a common target in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in drug discovery. While direct experimental data is limited, this guide provides a framework for its synthesis and outlines plausible avenues for biological investigation. The synthetic routes described are robust and adaptable, offering a clear path to obtaining this compound for further study. The exploration of its potential as a scaffold for novel therapeutics is warranted, particularly in the areas of antiviral and enzyme-inhibitory drug development. This document serves as a foundational resource to encourage and guide future research into the chemical and biological properties of this compound.

An In-Depth Technical Guide to the Stereoisomers of 3-Cyclopentylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-cyclopentylbutan-2-ol, a chiral alcohol with potential applications in pharmaceutical and materials science. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document outlines hypothetical, yet plausible, experimental protocols for the synthesis, separation, and characterization of these stereoisomers, based on established methodologies for analogous chiral alcohols. Furthermore, it presents expected analytical data and proposes a workflow for the preliminary biological evaluation of these compounds. This guide is intended to serve as a foundational resource for researchers interested in the stereoselective synthesis and properties of this compound and its derivatives.

Introduction

This compound is a secondary alcohol containing two stereocenters, giving rise to two pairs of enantiomers, which are diastereomers of each other. The three-dimensional arrangement of the substituents around these chiral centers can significantly influence the molecule's physical, chemical, and biological properties. In drug development, for instance, it is common for one stereoisomer to exhibit the desired therapeutic effect while others may be inactive or even toxic. Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance.

This guide will delve into the structural nuances of the four stereoisomers of this compound and provide a technical framework for their investigation.

Stereoisomers of this compound

The structure of this compound possesses chiral centers at carbon 2 (bearing the hydroxyl group) and carbon 3 (bearing the cyclopentyl group). This results in the existence of four stereoisomers, as depicted in the following relationship diagram.

Hypothetical Synthesis and Separation Protocols

Synthesis of a Diastereomeric Mixture

A mixture of diastereomers can be synthesized via the reduction of 3-cyclopentylbutan-2-one. The choice of reducing agent can influence the diastereomeric ratio.

Experimental Protocol: Diastereoselective Reduction of 3-Cyclopentylbutan-2-one

-

Precursor Synthesis: 3-Cyclopentylbutan-2-one can be prepared via the alkylation of a suitable enolate with a cyclopentylmethyl halide.

-

Reduction: To a solution of 3-cyclopentylbutan-2-one in an appropriate solvent (e.g., methanol or tetrahydrofuran) at a controlled temperature (e.g., 0 °C), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Analysis: The resulting diastereomeric ratio of the crude this compound can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Separation of Stereoisomers

The separation of the four stereoisomers can be achieved through a combination of techniques that first separate the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

Experimental Protocol: Separation by Chiral Chromatography

-

Diastereomer Separation (Optional but Recommended): The diastereomeric pairs ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)) can often be separated by standard silica gel column chromatography due to their different physical properties.

-

Enantiomer Separation: Each pair of enantiomers can be resolved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Chiral Stationary Phase (CSP): A column with a suitable chiral stationary phase (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) should be selected.[1][2]

-

Mobile Phase/Carrier Gas: The mobile phase (for HPLC) or carrier gas and temperature program (for GC) must be optimized to achieve baseline separation of the enantiomers.

-

Detection: Detection can be achieved using a standard detector (e.g., FID for GC, UV or RI for HPLC).

-

Expected Analytical Data

The following table summarizes the expected, yet hypothetical, analytical data for the stereoisomers of this compound based on the general characteristics of chiral alcohols.

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |

| Boiling Point | Diastereomers will have slightly different boiling points. | Diastereomers will have slightly different boiling points. | ||

| Specific Rotation [α]D | Expected to be equal in magnitude and opposite in sign to the (2S,3S) isomer. | Expected to be equal in magnitude and opposite in sign to the (2R,3R) isomer. | Expected to be equal in magnitude and opposite in sign to the (2S,3R) isomer. | Expected to be equal in magnitude and opposite in sign to the (2R,3S) isomer. |

| 1H NMR | Diastereomers will exhibit distinct chemical shifts and coupling constants. | Diastereomers will exhibit distinct chemical shifts and coupling constants. | ||

| 13C NMR | Diastereomers will show different chemical shifts for the carbon atoms. | Diastereomers will show different chemical shifts for the carbon atoms. | ||

| Mass Spectrum (EI) | Expected to show a molecular ion peak (m/z 142) and characteristic fragmentation patterns for alcohols, such as loss of water (m/z 124) and alpha-cleavage.[3][4] |

Note: The exact values for boiling points and specific rotation would need to be determined experimentally. NMR spectra for diastereomers are expected to differ, particularly for the signals of the protons and carbons at and near the chiral centers.[5][6]

Proposed Biological Evaluation

Given the importance of stereochemistry in pharmacology, a preliminary biological evaluation of the separated stereoisomers is warranted. A general workflow for assessing their potential biological activity is outlined below.

In Vitro Cytotoxicity Assays

Initial screening for cytotoxic effects is a crucial first step in drug development.[7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: A relevant human cell line (e.g., a cancer cell line or a normal cell line) is cultured in a 96-well plate.

-

Compound Treatment: The cells are treated with varying concentrations of each stereoisomer of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells will reduce the MTT to a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

Many drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs).[10][11][12] A hypothetical screening could assess the interaction of the stereoisomers with a panel of GPCRs.

Conclusion

This technical guide provides a foundational framework for the synthesis, separation, characterization, and preliminary biological evaluation of the stereoisomers of this compound. While the presented protocols and data are based on established principles for analogous compounds and are therefore hypothetical in nature for this specific molecule, they offer a robust starting point for researchers. The elucidation of the distinct properties of each stereoisomer will be crucial for unlocking their full potential in various scientific and industrial applications. Further experimental work is necessary to validate and expand upon the information presented herein.

References

- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. kosheeka.com [kosheeka.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 11. cusabio.com [cusabio.com]

- 12. Analysis of GPCR signaling pathway [aperbio.com]

Spectroscopic Profile of 3-Cyclopentylbutan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel chiral alcohol, 3-cyclopentylbutan-2-ol. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents high-quality predicted data for Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate future laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using validated computational models to provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted Mass Spectrometry Data

| Property | Predicted Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Major Fragment (m/z) | 127, 111, 97, 85, 69, 57, 45 |

| Base Peak (m/z) | 45 |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | H-2 |

| ~1.85 | m | 1H | H-3 |

| ~1.75 | m | 1H | Cyclopentyl-H |

| ~1.60 | m | 2H | Cyclopentyl-CH₂ |

| ~1.50 | m | 2H | Cyclopentyl-CH₂ |

| ~1.25 | m | 2H | Cyclopentyl-CH₂ |

| ~1.15 | d | 3H | CH₃ (on C-2) |

| ~1.05 | m | 2H | Cyclopentyl-CH₂ |

| ~0.90 | d | 3H | CH₃ (on C-3) |

| ~1.5-2.0 | br s | 1H | OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | C-2 |

| ~50.0 | C-3 |

| ~45.0 | Cyclopentyl-CH |

| ~30.0 | Cyclopentyl-CH₂ |

| ~29.5 | Cyclopentyl-CH₂ |

| ~25.0 | Cyclopentyl-CH₂ |

| ~24.5 | Cyclopentyl-CH₂ |

| ~20.0 | CH₃ (on C-2) |

| ~15.0 | CH₃ (on C-3) |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2950 | Strong | C-H stretch (sp³) |

| ~2870 | Strong | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend (CH₂ and CH₃) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Spectrometer: 400-600 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., -1 to 10 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100-150 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 220 ppm).

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[1][2]

-

The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each fragment at its specific mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are synergistically employed to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

The Enigmatic Profile of 3-Cyclopentylbutan-2-ol: A Technical Overview of a Structurally Simple yet Undocumented Alicyclic Alcohol

Introduction

3-Cyclopentylbutan-2-ol is a secondary alcohol characterized by a cyclopentyl ring attached to the third carbon of a butan-2-ol backbone. Despite its straightforward structure, a comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of information regarding its discovery, historical development, and specific applications. The compound, with the Chemical Abstracts Service (CAS) registry number 1500751-62-1, is cataloged in databases such as PubChem, yet lacks associated peer-reviewed research articles, patents, or detailed experimental documentation.[1] This technical guide, therefore, addresses the likely synthetic pathways to this molecule and explores the potential significance of its structural motifs within the domain of drug discovery and development, based on established principles of medicinal chemistry.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily consists of computationally predicted values. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1500751-62-1 | PubChem |

| Predicted LogP | 2.5 | PubChem |

| Predicted Boiling Point | 195.3 ± 8.0 °C | PubChem |

| Predicted Density | 0.88 ± 0.1 g/cm³ | PubChem |

Table 1: Computed Physicochemical Properties of this compound. [1]

Plausible Synthetic Methodologies

While no specific experimental protocols for the synthesis of this compound have been published, its structure suggests two primary and well-established retrosynthetic pathways common in organic chemistry: the reduction of a corresponding ketone and the addition of an organometallic reagent to an aldehyde.

Reduction of 3-Cyclopentylbutan-2-one

A logical precursor to this compound is the ketone 3-cyclopentylbutan-2-one. The reduction of this ketone to the secondary alcohol can be achieved through various established methods.

Experimental Protocol (General): Catalytic Hydrogenation

-

Reaction Setup: A solution of 3-cyclopentylbutan-2-one in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

References

A Technical Guide to the Analysis of 3-Cyclopentylbutan-2-ol: A Methodological Approach for Natural Product Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopentylbutan-2-ol is a secondary alcohol whose presence in nature has not been documented in current scientific literature. This guide serves as a technical resource, outlining a comprehensive workflow for the screening, isolation, and identification of novel, non-polar secondary metabolites from natural sources, using the chemical properties of this compound as a model for a target analyte. The methodologies provided are grounded in established principles of natural product chemistry and are intended to be adaptable for the discovery of new chemical entities.

Introduction: The Status of this compound

A thorough review of chemical databases and scientific literature indicates that this compound is not a known naturally occurring compound. It is referenced primarily as a synthetic molecule in chemical supplier catalogs and compound databases.[1] The absence of reports on its isolation from plant, fungal, or microbial sources suggests it is likely not a common secondary metabolite.

However, the search for novel bioactive compounds is a cornerstone of drug discovery. The methodologies required to identify a previously unknown natural product are rigorous and systematic. This document outlines a hypothetical, yet practical, framework for researchers aiming to discover new compounds with structural similarities to this compound—specifically, medium-sized, semi-volatile alcohols—from complex natural matrices.

A Generalized Workflow for Natural Product Discovery

The process of identifying a novel compound like this compound from a natural source can be systematically broken down into several key stages. The workflow below illustrates the logical progression from sample collection to final structure elucidation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures outlined in the workflow.

This protocol is designed for the extraction of semi-volatile compounds like alcohols from a plant matrix.

-

Sample Preparation: Collect fresh plant material (e.g., 500 g of leaves). Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days, or until brittle. Grind the dried material into a fine powder using a blender or mill.

-

Maceration: Transfer the powdered material into a large glass container. Add a non-polar solvent such as hexane or ethyl acetate in a 1:10 (w/v) ratio (e.g., 500 g of powder in 5 L of solvent).

-

Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation. This process allows the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

-

Storage: Store the resulting crude extract in a sealed vial at 4°C until further analysis.

GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds within a complex mixture.

-

Sample Preparation for GC-MS: Dissolve a small amount of the crude extract (e.g., 1 mg) in 1 mL of a suitable solvent (e.g., dichloromethane). Filter the solution through a 0.22 µm syringe filter.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 5°C/min. Hold at 240°C for 10 minutes.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-500

-

Data Presentation and Interpretation

If this compound were present in an extract, GC-MS analysis would yield specific data points. The table below summarizes the expected results, which can be compared against a spectral library (e.g., NIST) or a synthetic standard for confirmation.

| Parameter | Expected Value/Observation for this compound |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Retention Time (GC) | Dependent on column and conditions; expected to be in the mid-polarity range. |

| Molecular Ion (M⁺) | m/z 142 (may be weak or absent in EI-MS) |

| Key Mass Fragments (m/z) | 127 ([M-CH₃]⁺), 99 ([M-C₃H₇]⁺), 81 (Cyclopentyl ring fragment), 45 ([C₂H₅O]⁺) |

| ¹³C NMR Shifts (ppm, predicted) | ~70-75 (C-OH), ~45-50 (CH-cyclopentyl), ~25-35 (Cyclopentyl CH₂), ~15-25 (Methyl groups) |

| ¹H NMR Shifts (ppm, predicted) | ~3.5-4.0 (m, 1H, CH-OH), ~1.0-2.0 (m, cyclopentyl and other aliphatic protons), ~1.1 (d, 3H, CH₃), ~0.9 (d, 3H, CH₃) |

The confirmation of a chemical structure relies on the logical assembly of data from various spectroscopic techniques. The diagram below illustrates this decision-making process.

Conclusion

While this compound has not been identified as a natural product, the framework presented here provides a robust and scientifically sound methodology for its potential discovery or for the discovery of other novel secondary metabolites. For researchers in drug development, the systematic application of these extraction, separation, and spectroscopic techniques is fundamental to uncovering new chemical entities from the vast diversity of the natural world. The successful identification of any new compound relies on the careful integration of data from multiple analytical platforms, as illustrated in the provided workflows.

References

3-Cyclopentylbutan-2-ol: A Technical and Theoretical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on 3-cyclopentylbutan-2-ol. Due to a notable absence of this compound in published experimental literature, this paper presents a summary of its computed chemical properties, proposes detailed synthetic pathways, and furnishes hypothetical experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this novel secondary alcohol.

Chemical and Physical Properties

While experimental data for this compound is not available in the current body of scientific literature, a range of physicochemical properties have been calculated and are available through public chemical databases. These computed values offer a preliminary understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C9H18O | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(C)O)C1CCCC1 | PubChem[1] |

| InChI | InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 | PubChem[1] |

| InChIKey | KSKLXIKBXIDTOO-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 142.135765 g/mol | PubChem[1] |

| Monoisotopic Mass | 142.135765 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 94.9 | PubChem[1] |

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this compound. These routes are based on well-established and reliable reactions in organic chemistry.

2.1. Route 1: Grignard Reaction

A robust method for the formation of secondary alcohols is the reaction of an aldehyde with a Grignard reagent.[2][3][4] In this proposed synthesis, 3-cyclopentylbutanal would be treated with methylmagnesium bromide.

2.2. Route 2: Reduction of a Ketone

Alternatively, this compound can be synthesized through the reduction of the corresponding ketone, 3-cyclopentyl-2-butanone. This can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Detailed Experimental Protocols (Hypothetical)

The following section provides a detailed, hypothetical experimental protocol for the synthesis of this compound via the Grignard reaction, as outlined in Route 1.

3.1. Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-cyclopentylbutanal and methylmagnesium bromide.

Materials:

-

3-Cyclopentylbutanal

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and an argon/nitrogen inlet is assembled and flame-dried under a stream of inert gas.

-

Reactant Preparation: The flask is allowed to cool to room temperature. 3-Cyclopentylbutanal (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and charged into the flask.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 equivalents) is added to the dropping funnel and then added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

3.2. Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be confirmed by a characteristic broad absorption in the region of 3200-3600 cm-1.

-

Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by determining the mass-to-charge ratio of the molecular ion.

Visualizations

4.1. Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Grignard reaction.

Caption: Proposed Grignard synthesis workflow for this compound.

Biological Activity

A thorough search of the scientific literature and chemical databases did not yield any information regarding the biological activity of this compound. Consequently, this section cannot be completed at this time. The synthesis of this molecule would be a prerequisite for any investigation into its potential biological effects.

Conclusion

This compound represents a novel chemical entity with no currently available experimental data in the public domain. This technical guide provides a theoretical foundation for its study, including computed properties and detailed, plausible synthetic protocols. The presented information is intended to facilitate future research into this compound, enabling its synthesis and subsequent investigation for potential applications in drug discovery and other scientific fields. The lack of any reported biological activity underscores the novelty of this molecule and highlights the opportunity for original research.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Cyclopentylbutan-2-ol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Thermodynamic Characterization of Alcohols

The thermodynamic properties of organic molecules like 3-cyclopentylbutan-2-ol, a C9 secondary alcohol, are fundamental to understanding their behavior in physical, chemical, and biological systems. Properties such as enthalpy of formation, heat capacity, and vapor pressure are critical for process design, reaction engineering, and predicting the stability and phase behavior of pharmaceuticals and other chemical products. Aliphatic alcohols are a well-studied class of compounds, and their properties are influenced by factors like molecular weight, branching, and the position of the hydroxyl group, which facilitates hydrogen bonding.[2][3]

Predicted and Analogous Compound Data

While direct experimental data for this compound is unavailable, we can infer its properties from structurally similar molecules. The molecule combines a cyclopentyl ring, found in cyclopentanol, and a secondary alcohol structure similar to other branched-chain alcohols.

Table 1: Thermodynamic Data for Cyclopentanol (Analog for the Cyclopentyl Moiety)

| Property | Value | Units | Source |

| Molecular Formula | C₅H₁₀O | - | [4] |

| Molecular Weight | 86.1323 | g/mol | [4] |

| Normal Boiling Point | 413 ± 2 | K | [4] |

| Enthalpy of Vaporization (at boiling point) | 49 ± 1 | kJ/mol | [4] |

| Enthalpy of Fusion | 1.8 ± 0.2 | kJ/mol | [4] |

| Liquid Phase Enthalpy of Formation (298.15 K) | -343.1 ± 1.1 | kJ/mol | [4] |

| Liquid Phase Heat Capacity (Cp) (298.15 K) | 185.3 | J/mol·K | [4] |

Table 2: Thermodynamic Data for n-Octanol (Analog for an Eight-Carbon Alcohol)

| Property | Value | Units | Source |

| Molecular Formula | C₈H₁₈O | - | [5] |

| Molecular Weight | 130.2279 | g/mol | [5] |

| Normal Boiling Point | 468 ± 1 | K | [5] |

| Enthalpy of Vaporization (at 298.15 K) | 71 ± 2 | kJ/mol | [5] |

| Liquid Phase Enthalpy of Formation (298.15 K) | -356 ± 5 | kJ/mol | [5] |

| Liquid Phase Heat Capacity (Cp) (298.15 K) | 305.55 | J/mol·K | [5][6] |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail standard experimental procedures for measuring the key thermodynamic properties of a liquid organic compound like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry, or more simply in an academic setting, with a spirit burner and calorimeter.

Methodology: Calorimetric Measurement of Enthalpy of Combustion [7][8]

-

Preparation: A known mass of the alcohol (e.g., this compound) is placed in a spirit burner. The initial total mass of the burner and alcohol is recorded. A copper calorimeter is filled with a known mass of water, and the initial temperature of the water is recorded.[7]

-

Combustion: The spirit burner is placed under the calorimeter and ignited. The alcohol is allowed to burn for a set period (e.g., 5 minutes), ensuring the heat is transferred to the water. The water should be stirred gently to ensure a uniform temperature distribution.[8]

-

Data Collection: After the set time, the flame is extinguished, and the final, highest temperature of the water is recorded. The final mass of the spirit burner and remaining alcohol is measured.

-

Calculation:

-

The mass of alcohol burned is calculated from the difference in the burner's initial and final masses.

-

The heat absorbed by the water (q) is calculated using the formula: q = m_water × c_water × ΔT where m_water is the mass of the water, c_water is the specific heat capacity of water (4.184 J/g·°C), and ΔT is the change in water temperature.

-

The molar enthalpy of combustion is then calculated by dividing the heat absorbed by the number of moles of alcohol burned. It is important to note that this method is prone to significant heat loss to the surroundings.[7][8]

-

Heat Capacity

Molar isobaric heat capacity (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. It is typically measured using Differential Scanning Calorimetry (DSC).[6]

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a heating ramp (e.g., 5-10 K/min) over the desired temperature range.[6]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then determined by comparing its heat flow signal to that of the standard and the baseline (empty pan). The molar heat capacity is calculated by dividing the specific heat capacity by the molar mass of the compound.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature.[9][10] The relationship between vapor pressure and temperature is non-linear and is crucial for understanding volatility. The enthalpy of vaporization (ΔvapH) can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9]

Methodology: Static Vapor Pressure Measurement

-

Apparatus: A sample of the liquid is placed in a closed, thermostatted container connected to a pressure-measuring device (manometer). The container must be thoroughly degassed to remove any air.

-

Equilibration: The container is maintained at a constant, known temperature. The liquid is allowed to evaporate until the pressure inside the container stabilizes, indicating that the vapor is in equilibrium with the liquid.

-

Measurement: The equilibrium pressure (the vapor pressure) is recorded at this temperature.

-

Temperature Variation: The process is repeated at several different temperatures to obtain a set of vapor pressure vs. temperature data points.

-

Calculation of ΔvapH: The enthalpy of vaporization can be estimated by plotting ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.

-

Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods can be used to calculate properties like the standard enthalpy of formation in the gas phase. By calculating the vibrational frequencies, it is also possible to determine the heat capacity and entropy of the molecule in its ideal gas state.

-

Group Contribution Methods: Methods like the Joback method use the molecular structure to estimate thermodynamic properties. The molecule is broken down into functional groups, and the contribution of each group to a given property is summed to provide an overall estimate. This is a rapid and effective method for obtaining initial approximations.

Conclusion

While direct experimental data for this compound remains elusive, this guide outlines a clear and robust pathway for its thermodynamic characterization. By employing established experimental techniques such as calorimetry and vapor pressure analysis, and supplementing these with modern computational methods, researchers can obtain the critical data needed for process development, safety analysis, and fundamental chemical understanding. The provided data for analogous compounds like cyclopentanol and n-octanol serve as valuable benchmarks for these future investigations.

References

- 1. This compound | C9H18O | CID 54130177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Cyclopentanol [webbook.nist.gov]

- 5. 1-Octanol [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Vapor Pressure [chem.purdue.edu]

Quantum Chemical Calculations for 3-Cyclopentylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-cyclopentylbutan-2-ol, a secondary alcohol with considerable conformational flexibility. In the absence of specific experimental data for this molecule, this document outlines a robust computational protocol based on established best practices in computational chemistry. The guide details a multi-level approach, starting with a thorough conformational search to identify significant low-energy structures, followed by high-accuracy geometry optimizations and frequency calculations using Density Functional Theory (DFT). Methodologies for calculating thermochemical properties, simulating solvation effects, and predicting spectroscopic data are presented. This document is intended to serve as a practical "how-to" for researchers, providing detailed computational protocols and illustrative data presentation formats to facilitate a comprehensive theoretical investigation of this compound and similar flexible organic molecules.

Introduction

This compound is a chiral secondary alcohol featuring a flexible cyclopentyl ring and two stereocenters. Its structural and energetic properties are of interest in fields such as stereoselective synthesis and medicinal chemistry, where molecular conformation can significantly influence reactivity and biological activity. Quantum chemical calculations offer a powerful, non-experimental route to understanding the molecule's intrinsic properties, including its three-dimensional structure, conformational landscape, vibrational frequencies, and thermochemistry.

This guide outlines a systematic computational workflow for the theoretical characterization of the diastereomers of this compound. The protocol is designed to provide a balance of computational accuracy and efficiency, making it suitable for routine research applications.[1][2][3][4]

Computational Methodology and Protocols

A multi-level computational strategy is recommended to efficiently and accurately explore the conformational space and properties of this compound.[1][4][5] This involves an initial, computationally inexpensive scan of the potential energy surface, followed by more accurate calculations on the identified low-energy conformers.

Conformational Search

Due to the presence of multiple rotatable bonds and a flexible ring, this compound can exist in numerous conformations. Identifying the most stable conformers is a critical first step.

Experimental Protocol:

-

Initial Structure Generation : Generate the initial 3D structures for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) diastereomers of this compound.

-

Conformational Search Algorithm : Employ a robust conformational search method. A Monte Carlo search is an efficient option for exploring the conformational space. Alternatively, systematic searches can be used, though they can be computationally intensive.[6]

-

Low-Level Optimization : Perform an initial geometry optimization of each generated conformer using a computationally inexpensive method. Molecular mechanics force fields (e.g., MMFF) or semi-empirical methods (e.g., GFN2-xTB) are suitable for this stage.[6]

-

Energy Filtering and Clustering : Rank the resulting conformers by their relative energies. Discard high-energy conformers (e.g., those >10-15 kJ/mol above the global minimum) and cluster the remaining structures based on RMSD (Root Mean Square Deviation) to eliminate duplicates.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search must be re-optimized at a higher level of theory to obtain accurate geometries and energies.

Experimental Protocol:

-

DFT Functional and Basis Set Selection : Choose a suitable Density Functional Theory (DFT) functional and basis set. For organic molecules, functionals like ωB97X-D, B3LYP-D3(BJ), or PBE0-D3 are recommended as they account for London dispersion, which is important for non-covalent interactions.[7][8][9] A Pople-style basis set like 6-31G(d) or a Karlsruhe "def2" basis set like def2-SVP is a good starting point for optimizations.

-

Geometry Optimization : Perform a full geometry optimization for each unique conformer using the selected DFT method.

-

Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory.[10][11] The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[12] If imaginary frequencies are present, the structure is a saddle point (transition state) and further optimization or manual displacement along the imaginary mode is required to find the true minimum.[12]

Thermochemical Analysis

Frequency calculations provide the necessary data to compute thermodynamic properties.

Experimental Protocol:

-

Zero-Point Vibrational Energy (ZPVE) : Obtain the ZPVE from the frequency calculation output.

-

Thermal Corrections : Calculate thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K). These corrections, combined with the electronic energy from the optimization, yield the final enthalpy and Gibbs free energy values.

-

Boltzmann Averaging : Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature according to the Boltzmann distribution.[13] This allows for the calculation of conformationally-averaged properties.

Solvation Effects

To model the behavior of this compound in a relevant medium (e.g., water for biological systems or an organic solvent for reactions), it is crucial to include solvation effects.

Experimental Protocol:

-

Solvent Model Selection : Implicit (continuum) solvation models provide a good balance of accuracy and computational cost.[14] The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are widely used and recommended.[14][15][16]

-

Solvated Optimization or Single-Point Calculation : One can either re-optimize the geometries in the presence of the solvent model or perform a single-point energy calculation on the gas-phase optimized geometries with the solvent model included. The latter approach is often sufficient for estimating solvation free energies.

Data Presentation

Quantitative data should be organized into clear, well-structured tables to allow for easy comparison between different conformers and diastereomers.

Table 1: Calculated Energies for the Conformers of (2R,3R)-3-Cyclopentylbutan-2-ol

| Conformer ID | Electronic Energy (Hartree) | ZPVE (Hartree) | Relative Gibbs Free Energy (kJ/mol) | Boltzmann Population (%) |

| R,R-Conf-1 | Value | Value | 0.00 | Value |

| R,R-Conf-2 | Value | Value | Value | Value |

| R,R-Conf-3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Table 2: Key Geometric Parameters for the Most Stable Conformer of Each Diastereomer

| Diastereomer | C2-O Bond Length (Å) | C2-C3 Bond Length (Å) | C2-C3-C(ring)-C(ring) Dihedral (°) |

| (2R,3R) | Value | Value | Value |

| (2S,3S) | Value | Value | Value |

| (2R,3S) | Value | Value | Value |

| (2S,3R) | Value | Value | Value |

Visualization of Logical Relationships

The relationship between different calculated properties can be visualized to better understand the computational dependencies.

Conclusion

This guide provides a foundational protocol for the quantum chemical investigation of this compound. By following a systematic approach of conformational searching, high-level DFT optimization, and analysis of thermochemical and solvation effects, researchers can obtain a detailed understanding of the molecule's properties. The methodologies and data presentation formats described herein are broadly applicable to other flexible organic molecules, providing a framework for robust and reliable computational studies in drug discovery and chemical research.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational Searching | Rowan [rowansci.com]

- 6. youtube.com [youtube.com]

- 7. comporgchem.com [comporgchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 11. gaussian.com [gaussian.com]

- 12. youtube.com [youtube.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Solvent model - Wikipedia [en.wikipedia.org]

- 15. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. Solvation Models - NWChem [nwchemgit.github.io]

Methodological & Application

Application Notes and Protocols for 3-Cyclopentylbutan-2-ol in Organic Synthesis

Disclaimer: Published literature on the specific applications of 3-cyclopentylbutan-2-ol in organic synthesis is limited. The following application notes and protocols are based on the general reactivity of chiral secondary alcohols and are intended to serve as illustrative examples and a starting point for research. All experimental procedures are hypothetical and would require optimization and validation.

Introduction

This compound is a chiral secondary alcohol with potential applications in asymmetric synthesis. Its stereogenic center and the presence of a bulky cyclopentyl group suggest its utility as a chiral auxiliary, a precursor for chiral ligands, or a starting material for the synthesis of enantiomerically enriched compounds. This document outlines potential applications, provides representative experimental protocols, and summarizes expected outcomes based on analogous chemical transformations.

Potential Applications

-

Chiral Auxiliary: The hydroxyl group of this compound can be appended to a prochiral substrate. The inherent chirality of the alcohol can then direct the stereochemical outcome of a subsequent reaction on the substrate. The bulky cyclopentyl group can provide effective steric hindrance to control the approach of reagents. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

-

Synthesis of Chiral Ketones and Halides: Oxidation of this compound would yield the corresponding chiral ketone, 3-cyclopentylbutan-2-one. This ketone can serve as a building block in various synthetic pathways. Furthermore, the alcohol can be converted into the corresponding chiral alkyl halide, which can be used in nucleophilic substitution reactions.

-

Precursor for Chiral Esters and Ethers: The alcohol can be readily converted into chiral esters and ethers. These derivatives can be used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize expected, representative data for the key transformations of this compound. These values are based on typical results for reactions with similar secondary alcohols and would need to be determined experimentally for this specific substrate.

Table 1: Representative Yields for Transformations of this compound

| Transformation | Reagents | Product | Expected Yield (%) |

| Oxidation to Ketone | PCC, CH₂Cl₂ | 3-Cyclopentylbutan-2-one | 85 - 95 |

| Conversion to Tosylate | TsCl, Pyridine | 3-Cyclopentylbutan-2-yl tosylate | 90 - 98 |

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | 3-Cyclopentylbutan-2-yl acetate | 60 - 75 |

| Conversion to Alkyl Bromide | PBr₃ | 2-Bromo-3-cyclopentylbutane | 70 - 85 |

Table 2: Expected Diastereoselectivity in an Auxiliary-Directed Aldol Reaction

| Substrate | Reaction Type | Diastereomeric Ratio (d.r.) |

| N-propionyl derivative of this compound | Aldol Addition | >90:10 |

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Cyclopentylbutan-2-one

-

Objective: To synthesize the chiral ketone 3-cyclopentylbutan-2-one.

-

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel

-

-

Procedure:

-

To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopentylbutan-2-one.

-

Protocol 2: Use of this compound as a Chiral Auxiliary in an Aldol Addition

-

Objective: To demonstrate the use of this compound as a chiral auxiliary to control the stereochemistry of an aldol reaction.

-

Step 1: Synthesis of the Chiral Ester

-

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography.

-

-

Step 2: Diastereoselective Aldol Addition

-

Dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise and stir for 30 minutes to form the lithium enolate.

-

Add a solution of a prochiral aldehyde (e.g., isobutyraldehyde) (1.1 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC. Purify by flash column chromatography.

-

-

Step 3: Cleavage of the Auxiliary

-

Dissolve the aldol product (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is saponified (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer will contain the chiral auxiliary, which can be recovered. The organic layer will contain the chiral aldol product.

-

Mandatory Visualizations

Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "3-cyclopentylbutan-2-ol" as a chiral auxiliary did not yield any specific applications or protocols in the reviewed scientific literature. Therefore, this document focuses on well-established and widely used chiral auxiliaries, namely Evans' Oxazolidinones and Oppolzer's Camphorsultam, to provide representative and reliable information.

Introduction to Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary directs the formation of one stereoisomer over others, leading to a product with high diastereomeric or enantiomeric purity.[2] This strategy is a cornerstone of asymmetric synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.[2]

The ideal chiral auxiliary is readily available in enantiomerically pure form, easily attached to the substrate, provides high stereocontrol, and can be removed under mild conditions without affecting the newly formed stereocenter, allowing for its recovery and reuse.[1][3] Among the most successful and widely utilized chiral auxiliaries are Evans' oxazolidinones and Oppolzer's camphorsultam.[1][2] These auxiliaries have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, including enolate alkylations and aldol reactions.[4][5]

General Workflow of a Chiral Auxiliary Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps designed to introduce chirality, perform a diastereoselective reaction, and then remove the auxiliary to yield the desired enantiomerically enriched product.

Application of Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis.[4] Derived from readily available amino alcohols, they provide excellent stereocontrol in a wide range of reactions.[6]

Data Presentation: Diastereoselective Alkylation

The following table summarizes the quantitative data for a typical diastereoselective alkylation using an Evans' oxazolidinone auxiliary.

| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Acylation | (S)-4-Benzyl-2-oxazolidinone | Propionic anhydride, Et3N, DMAP (cat.), Toluene, reflux | (S)-4-Benzyl-3-propionyl-oxazolidin-2-one | ~95 | N/A |

| Alkylation | (S)-4-Benzyl-3-propionyl-oxazolidin-2-one | 1. NaN(TMS)2, THF, -78 °C; 2. Allyl iodide | (S)-4-Benzyl-3-((R)-2-methyl-pent-4-enoyl)-oxazolidin-2-one | 61-77 | 98:2[7] |

| Cleavage | (S)-4-Benzyl-3-((R)-2-methyl-pent-4-enoyl)-oxazolidin-2-one | LiOH, H2O2, THF/H2O, 0 °C | (R)-2-Methyl-4-pentenoic acid | ~89 | N/A (ee >98%)[8] |

Experimental Protocols

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Add propionic anhydride (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.1 eq) in THF.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl iodide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the diastereomers.

-

Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl and extract with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Application of Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from camphor.[9] It is particularly noted for its high crystallinity, which can facilitate the purification of diastereomeric products by crystallization.[10]

Data Presentation: Diastereoselective Aldol Reaction

The following table summarizes representative data for a diastereoselective aldol reaction using Oppolzer's camphorsultam.

| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Acylation | (1S)-(-)-2,10-Camphorsultam | Propionyl chloride, NaH, THF | N-Propionyl-(1S)-(-)-2,10-camphorsultam | High | N/A |

| Aldol Reaction | N-Propionyl-(1S)-(-)-2,10-camphorsultam | 1. Et2BOTf, Et3N, CH2Cl2, 0 °C; 2. Aldehyde, -78 °C | Aldol Adduct | >90 | >95:5[11] |

| Cleavage | Aldol Adduct | LiOH, H2O2, THF/H2O | β-Hydroxy carboxylic acid | High | N/A |

Experimental Protocols

-

Suspend sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Add a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-propionyl sultam.

-

Dissolve the N-propionyl sultam (1.0 eq) in anhydrous dichloromethane (CH2Cl2) and cool to 0 °C under an inert atmosphere.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of diethylboron triflate (Et2BOTf) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq).

-

Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.

-

Quench the reaction with a pH 7 buffer and extract with CH2Cl2.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or crystallization.

-

Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

-

Stir until the reaction is complete as monitored by TLC.

-

Quench with an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-